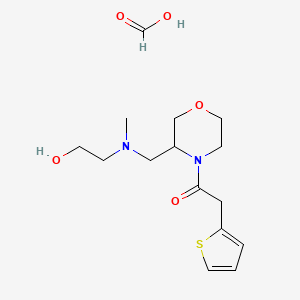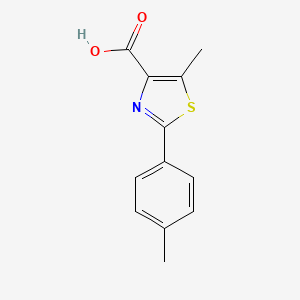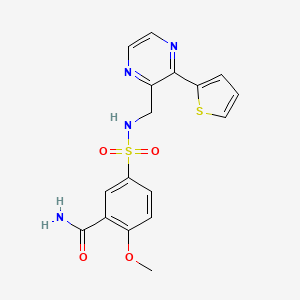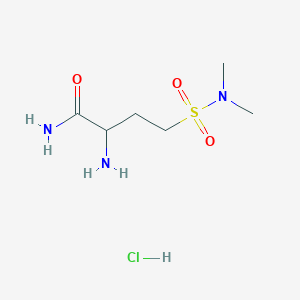
2-Amino-4-(dimethylsulfamoyl)butanamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(dimethylsulfamoyl)butanamide hydrochloride is a chemical compound with the molecular weight of 245.73 . It is also known as 2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Amino-4-(dimethylsulfamoyl)butanamide hydrochloride is1S/C6H15N3O3S.ClH/c1-9(2)13(11,12)4-3-5(7)6(8)10;/h5H,3-4,7H2,1-2H3,(H2,8,10);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.
Applications De Recherche Scientifique
Synthesis and Chemical Behavior
Synthesis of Derivatives : 2-Amino-4-(dimethylsulfamoyl)butanamide hydrochloride is used in the synthesis of various derivatives. For example, it is involved in the synthesis of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide, indicating its utility in producing compounds with potential medicinal applications (Zhou Yawen, 2004).
Cardiac Myosin Activation : Some derivatives, like N-(4-(N,N-dimethylsulfamoyl)phenethyl-N-methyl-5-phenylpentanamide, have been explored as cardiac myosin activators, suggesting potential therapeutic uses in treating heart failure (M. Manickam et al., 2019).
Metabolic Studies : It's also used in studying metabolism, such as the role of CYP3A-mediated metabolism in the clearance of certain compounds (Hongjiang Zhang et al., 2007).
Supramolecular Chemistry and Drug Delivery
- Formation of Supramolecular Assemblies : Amphiphilic derivatives of 2-Amino-4-(dimethylsulfamoyl)butanamide hydrochloride have been studied for their ability to form supramolecular assemblies, which are useful in biomedical applications like drug delivery and tissue regeneration (Nicole M. Cutrone et al., 2017).
Pharmacological Research
Dipeptidyl Peptidase IV Inhibition : This compound's derivatives are evaluated as dipeptidyl peptidase IV inhibitors, which are significant in the treatment of type 2 diabetes (S. Edmondson et al., 2006).
Antimicrobial Activities : Some novel heterocyclic compounds having a sulfamido moiety derived from 2-Amino-4-(dimethylsulfamoyl)butanamide hydrochloride have shown promising antibacterial and antifungal activities (R. Nunna et al., 2014).
Chemical Structure and Properties
- Structure and Acidity Studies : Research on the structure and acidity of related compounds, like 4-hydroxy-N-(2-hydroxyethyl)butanamides, gives insight into hydrogen bonding and molecular conformations (A. M. Duarte-Hernández et al., 2015).
Environmental Applications
- Wastewater Treatment : Studies on compounds like 4-Amino-dimethyl-aniline hydrochloride, which is structurally similar, have been conducted to explore economical and efficient methods for treating wastewater from specific industrial processes (Huang Wei, 2007).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-amino-4-(dimethylsulfamoyl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O3S.ClH/c1-9(2)13(11,12)4-3-5(7)6(8)10;/h5H,3-4,7H2,1-2H3,(H2,8,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIWDHKJTNFSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCC(C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(dimethylsulfamoyl)butanamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

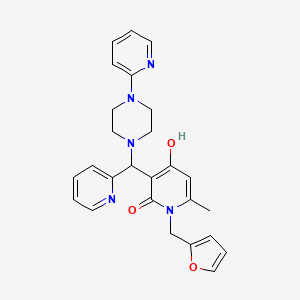
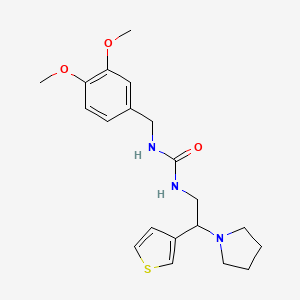
![N-[5-Methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B3015808.png)
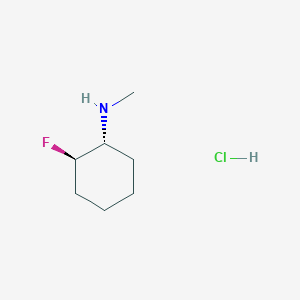

![4-({1-[2-chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)-N-methylpyridine-2-carboxamide](/img/structure/B3015813.png)
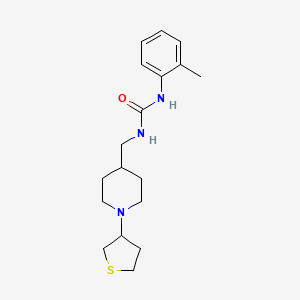
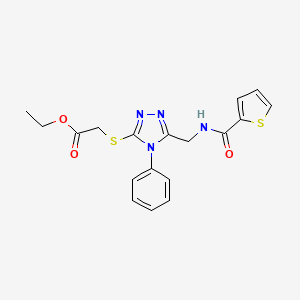
![2-(4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3015818.png)

